
GlcNaz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GlcNaz involves the modification of glucosamine with an azide group. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and azidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound, which is essential for its widespread use in research and development .
Análisis De Reacciones Químicas
Types of Reactions
GlcNaz undergoes various chemical reactions, including:
Oxidation: The azide group in this compound can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine group under specific conditions.
Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield N-acetylglucosamine, while oxidation can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
GlcNaz has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which GlcNaz exerts its effects involves its incorporation into glycoproteins through metabolic pathways. Once inside the cell, this compound is converted into its active form, which can then be incorporated into glycoproteins via glycosylation. This allows researchers to label and track these proteins using bioorthogonal reactions, such as click chemistry .
Comparación Con Compuestos Similares
Similar Compounds
N-azidoacetylgalactosamine tetraacylated (GalNAz): Similar to GlcNaz, GalNAz is used for labeling glycoproteins but targets different glycosylation sites.
N-azidoacetylmannosamine tetraacylated (ManNAz): Another azide-labeled sugar used in glycoprotein studies, but with different metabolic pathways.
Uniqueness
This compound is unique in its ability to specifically label O-linked glycoproteins, making it a valuable tool for studying O-GlcNAcylation, a post-translational modification that is distinct from other types of glycosylation . This specificity allows for more precise studies of glycoprotein function and dynamics in various biological contexts.
Propiedades
Fórmula molecular |
C8H14N4O6 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1 |
Clave InChI |
AFNOHTDETQTADW-ZQLGFOCFSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


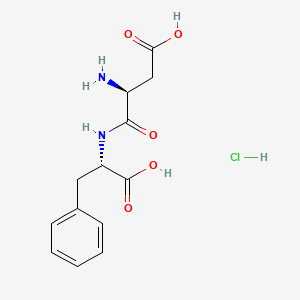
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
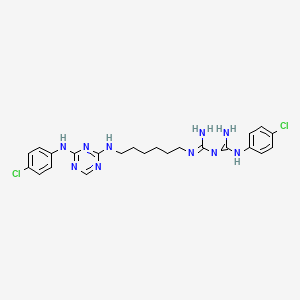

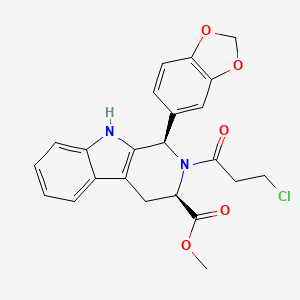
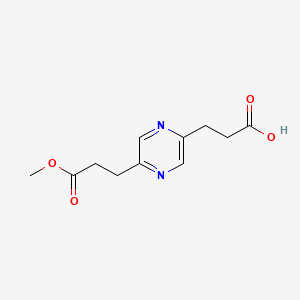
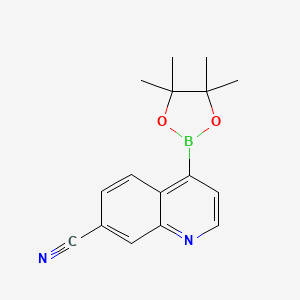

![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)

![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
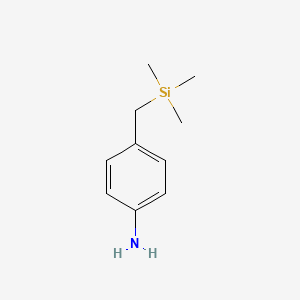
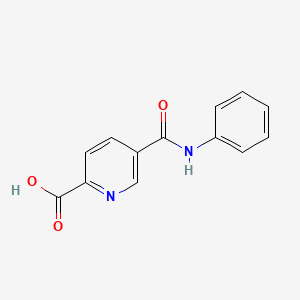
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
